(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one , also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant effects, cytotoxicity, and other pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 231.29 g/mol
- CAS Number : 1666120-10-0
The compound features a piperidine ring substituted with a hydroxyl group, contributing to its unique pharmacological profile.
Anticonvulsant Activity
Research has indicated that this compound exhibits significant anticonvulsant properties. A study involving various cinnamamide derivatives demonstrated that this compound was effective in animal models of seizures and epilepsy. The mechanism of action is believed to involve modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways .
Study | Model | Dosage | Effect |
---|---|---|---|
Mouse model of seizures | 498.2 mg/kg i.p. | Significant reduction in seizure frequency | |
In vitro assays | Up to 100 µM | No cytotoxicity observed |
Cytotoxicity and Safety Profile
In vitro studies conducted on HepG2 (liver cancer) and H9c2 (cardiac muscle) cell lines revealed that the compound is non-cytotoxic at concentrations up to 100 µM. This suggests a favorable safety profile for further development as a therapeutic agent .
The anticonvulsant activity may be attributed to the compound's interaction with various receptors:
- GABA Receptors : Enhances GABAergic transmission.
- TRPV1 Receptors : Modulates pain perception pathways .
Case Study 1: Anticonvulsant Efficacy
A study assessed the efficacy of this compound in a mouse model with induced seizures. The compound was administered intraperitoneally, showing a marked decrease in seizure episodes compared to control groups.
Case Study 2: Safety and Toxicology
In another investigation, the Ames test was performed to evaluate mutagenicity. Results indicated that the compound did not exhibit mutagenic properties, reinforcing its potential as a safe therapeutic candidate .
Properties
IUPAC Name |
(E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-7,13,16H,8-11H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPCLFCORNJAQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202416 | |
Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666120-10-0 | |
Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1666120-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.